molecular formula C95H110N8O44 B1679390 Ristocetin CAS No. 1404-55-3

Ristocetin

货号: B1679390
CAS 编号: 1404-55-3
分子量: 2067.9 g/mol
InChI 键: VUOPFFVAZTUEGW-CFURMEHTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An antibiotic mixture of two components, A and B, obtained from Nocardia lurida (or the same substance produced by any other means). It is no longer used clinically because of its toxicity. It causes platelet agglutination and blood coagulation and is used to assay those functions in vitro.

作用机制

Target of Action

Ristocetin, a glycopeptide antibiotic, primarily targets the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb) in the blood . The interaction between this compound and these targets plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

This compound acts by inducing the binding of von Willebrand factor to the platelet receptor glycoprotein Ib . When this compound is added to normal blood, it causes agglutination of fixed platelets or initiates the initial agglutination phase of aggregation of live platelets .

Biochemical Pathways

This compound’s action affects the biochemical pathway involving von Willebrand factor and platelet receptor glycoprotein Ib . The binding of these two components, facilitated by this compound, leads to platelet aggregation, a crucial step in the formation of a blood clot . This interaction is essential for primary hemostasis, the process that stops bleeding following vascular injury .

Pharmacokinetics

It is known that this compound was previously used clinically to treat staphylococcal infections but is no longer used due to its side effects, including thrombocytopenia and platelet agglutination . Today, it is used solely in vitro to assay these functions in the diagnosis of conditions such as von Willebrand disease and Bernard–Soulier syndrome .

Result of Action

The primary result of this compound’s action is the agglutination of platelets, which is a key step in blood clotting . By facilitating the binding of von Willebrand factor to the platelet receptor glycoprotein Ib, this compound induces platelet aggregation . This process is crucial in the formation of a blood clot, which helps prevent excessive bleeding following vascular injury .

Action Environment

The action of this compound is influenced by the environment in which it operates. For instance, the presence of von Willebrand factor and platelet receptor glycoprotein Ib in the blood is necessary for this compound to exert its effects . Furthermore, the pH of the environment can affect the activity of this compound, with a rapid loss of activity observed above a pH of 7.5 .

生化分析

Biochemical Properties

Ristocetin interacts with several biomolecules, most notably von Willebrand factor (VWF) and the platelet receptor glycoprotein Ib (GpIb) . The interaction between this compound and VWF promotes the binding of VWF to GpIb, leading to platelet agglutination . This property of this compound is utilized in laboratory tests to assess the function of VWF and the integrity of the platelet glycoprotein Ib-IX-V complex .

Cellular Effects

This compound has significant effects on cells, particularly platelets. It induces platelet aggregation, which is a crucial step in the formation of a blood clot . In addition, this compound has been found to cause a 95% inhibition in the incorporation of lysine-14C and inorganic 32P into the staphylococcal cell wall .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its ability to cause von Willebrand factor to bind the platelet receptor glycoprotein Ib (GpIb). When this compound is added to normal blood, it causes agglutination .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For instance, the this compound-induced platelet aggregation (RIPA) test uses different concentrations of this compound to measure the response of VWF/GPIbα-V-IX over time . This test can help identify defects in VWF or in GPIbα-V-IX function .

Transport and Distribution

Given its role in promoting the interaction of VWF with GpIb, it can be inferred that this compound likely interacts with these proteins in the blood plasma .

Subcellular Localization

Given its role in promoting the interaction of VWF with GpIb, it is likely that this compound acts in the extracellular space where it can interact with these proteins .

生物活性

Ristocetin is a glycopeptide antibiotic derived from the fermentation of Nocardia lurida. Although it was initially used for its antibacterial properties, its significant role in hematology, particularly in platelet function and von Willebrand factor (vWF) interactions, has garnered considerable attention. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

This compound primarily induces platelet agglutination through its interaction with vWF and the glycoprotein Ib (GpIb) complex on the platelet surface. The binding mechanism involves:

  • Electrostatic Interactions : this compound alters the electrostatic forces between GpIb and vWF, facilitating their interaction under high shear conditions typical in microcirculation .
  • Phenolic Group Role : Studies indicate that the phenolic groups of this compound are crucial for both its antibiotic and platelet agglutinating activities. Modifications that impair these groups lead to a loss of activity .

Clinical Applications

This compound's ability to induce platelet aggregation is utilized in diagnosing various bleeding disorders, particularly von Willebrand disease (VWD). The this compound-Induced Platelet Agglutination (RIPA) test is a critical assay in this context.

RIPA Testing

The RIPA test measures the degree of platelet agglutination in response to varying concentrations of this compound. Key findings include:

  • Normal vs. Abnormal Responses : In patients with VWD, particularly Type 2B, low concentrations of this compound can induce significant agglutination. Conversely, Type 1 and Type 3 VWD typically show diminished responses .
  • Diagnostic Utility : this compound serves as a valuable reagent for evaluating patients with bleeding disorders, providing insights into the functionality of vWF in relation to platelet aggregation .

Research Findings

Recent studies have expanded our understanding of this compound's role in hemostasis and its implications in various clinical scenarios.

Case Studies and Data Analysis

  • Trauma Patients : A study involving 233 trauma patients revealed that those with traumatic brain injuries (TBI) exhibited significantly lower platelet aggregation responses to this compound compared to non-TBI patients (p = 0.03). This suggests an altered hemostatic response in TBI cases .
  • Discrepancies in Test Results : Investigations into discrepancies between RIPA and this compound cofactor activity (RCA) highlighted that while both tests assess vWF function, they may yield different results due to underlying pathophysiological variations .

Summary of Findings

Study FocusKey Findings
Mechanism of ActionThis compound induces platelet agglutination via electrostatic interactions with vWF and GpIb .
Clinical UtilityEffective in diagnosing VWD; responses vary by type .
Trauma ImpactLower aggregation response in TBI patients indicates altered hemostatic mechanisms .
Test DiscrepanciesVariations between RIPA and RCA necessitate careful interpretation in clinical settings .

科学研究应用

Key Findings:

  • Chemical Modifications : Alterations to ristocetin's phenolic groups diminish both its platelet-agglutinating and antibiotic properties, indicating the importance of these groups in its mechanism .
  • Electrostatic Interactions : this compound's positively charged structure reduces the negative charge on platelets, promoting agglutination through decreased electrostatic repulsion .

Clinical Applications

This compound is predominantly utilized in laboratory settings to diagnose bleeding disorders, particularly von Willebrand disease. Its applications include:

  • This compound-Induced Platelet Aggregation (RIPA) : A diagnostic test to evaluate platelet function and vWF activity. Abnormal results can indicate various types of von Willebrand disease .
  • Differentiation of Bleeding Disorders : this compound helps distinguish between different types of von Willebrand disease (e.g., Type 2B vs. Platelet-type) based on the response to varying concentrations of this compound during aggregation tests .

Table 1: this compound's Role in Diagnosing Von Willebrand Disease

Test TypeApplicationFindings
RIPAEvaluates platelet aggregationDecreased aggregation in Type 1 and 2A VWD
This compound Cofactor ActivityAssesses vWF activityAbnormal in Type 2B VWD
Low-Dose RIPAIdentifies Type 2B VWDEnhanced agglutination

Case Study 1: Diagnosis of Von Willebrand Disease

A study involving 18 patients with suspected von Willebrand disease found that this compound-induced platelet aggregation was decreased in 13 cases. The results highlighted this compound's utility as a reagent for evaluating bleeding disorders .

Case Study 2: Discrepancies in Bleeding Evaluations

A retrospective analysis of patients undergoing RIPA revealed a discordance rate of 12.4% between RIPA and this compound cofactor activity tests. This study emphasized the need for multiple tests to accurately diagnose bleeding disorders .

Microbiological Applications

While primarily used in hematology, this compound's antibacterial properties were noted before its withdrawal from clinical use due to thrombocytopenia. It has potential applications in antibiotic susceptibility testing against multidrug-resistant bacteria, although this area requires further exploration .

属性

CAS 编号

1404-55-3

分子式

C95H110N8O44

分子量

2067.9 g/mol

IUPAC 名称

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

InChI

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1

InChI 键

VUOPFFVAZTUEGW-CFURMEHTSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

手性 SMILES

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

规范 SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

外观

Solid powder

Key on ui other cas no.

1404-55-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Ristocetin
Ristomycin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。